

Application Note: Validating the Target of Vimirogant Hydrochloride Using CRISPR-Cas9

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Compound of Interest

Compound Name: Vimirogant hydrochloride

Cat. No.: B14010261

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Introduction

Vimirogant hydrochloride (also known as VTP-43742) is a potent and selective inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORyt).[1][2] RORyt is a nuclear receptor that acts as a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are crucial mediators of inflammation in various autoimmune diseases.[3][4] Vimirogant has been investigated for the treatment of conditions such as psoriasis.[3][5] This application note details a comprehensive protocol for validating RORyt as the pharmacological target of **Vimirogant hydrochloride** using CRISPR-Cas9 gene-editing technology.

Target validation is a critical step in drug development to confirm that a drug's therapeutic effects are mediated through its intended target.[6] CRISPR-Cas9 provides a powerful tool for this purpose by enabling the precise knockout of the target gene, allowing for a direct comparison of the drug's phenotype with the genetic knockout phenotype.[7][8]

Principle of the Method

The core principle of this validation strategy is to determine if the genetic knockout of RORyt in a relevant cell line recapitulates the cellular effects of **Vimirogant hydrochloride** treatment. If Vimirogant's effects are on-target, then its ability to modulate Th17 differentiation and IL-17A secretion should be significantly diminished in RORyt knockout cells.

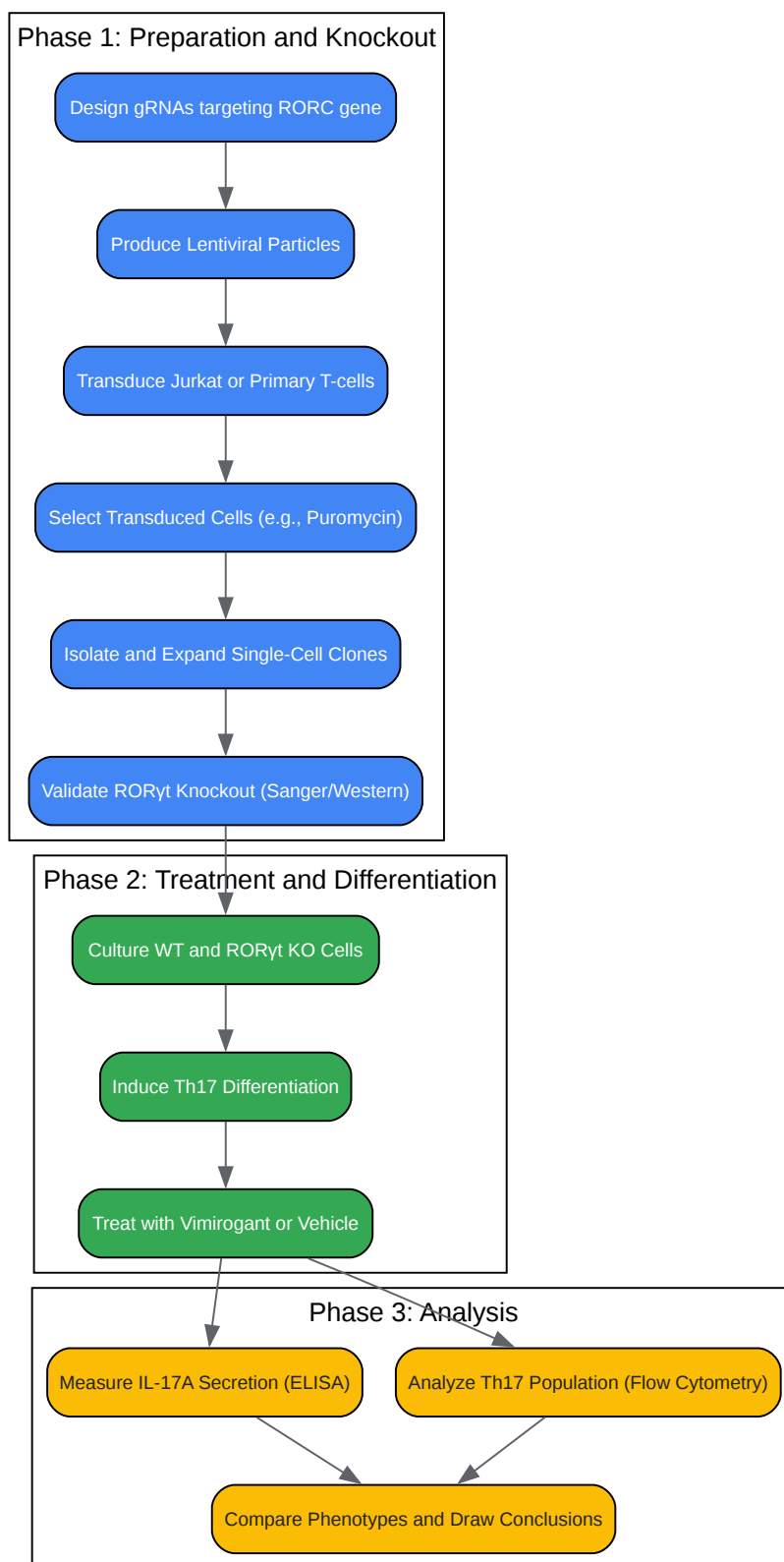
This protocol will cover:

- Generation of a RORyt knockout cell line using CRISPR-Cas9.
- Functional assays to compare the effects of **Vimirogant hydrochloride** in wild-type versus RORyt knockout cells.
- Data analysis and interpretation to validate the target engagement.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the RORyt signaling pathway and the experimental workflow for target validation.

Caption: RORyt signaling pathway in Th17 cell differentiation.



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Caption: Experimental workflow for CRISPR-Cas9 mediated target validation.

Experimental Protocols

Protocol 1: Generation of RORyt Knockout (KO) Cell Line

Objective: To generate a stable RORyt knockout cell line (e.g., Jurkat T-cells or primary human CD4+ T-cells) using CRISPR-Cas9.

Materials:

- Jurkat cells (or primary human CD4+ T-cells)
- Lentiviral vectors (e.g., lentiCRISPRv2)
- RORyt-specific sgRNA sequences
- HEK293T cells for lentivirus production
- Transfection reagent
- Puromycin
- Polybrene
- Complete RPMI-1640 medium
- PCR primers for RORyt gene
- Anti-RORyt antibody for Western blot

Methodology:

- sgRNA Design:
 - Design at least two unique sgRNAs targeting early exons of the human RORC gene to ensure a frameshift mutation leading to a non-functional protein. Use online design tools (e.g., CHOPCHOP, Synthego).
- Lentivirus Production:

- Co-transfect HEK293T cells with the lentiCRISPRv2 plasmid containing the RORyt sgRNA, and packaging plasmids (e.g., psPAX2 and pMD2.G).
- Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
- Transduction:
 - Seed Jurkat cells at a density of 0.5×10^6 cells/mL.
 - Transduce the cells with the harvested lentivirus in the presence of Polybrene (8 μ g/mL).
 - Centrifuge the cells at 1000 x g for 90 minutes to enhance transduction efficiency.
- Selection and Clonal Isolation:
 - 48 hours post-transduction, select for transduced cells by adding Puromycin (1-2 μ g/mL) to the culture medium.
 - After selection, perform single-cell sorting into 96-well plates to isolate individual clones.
- Validation of Knockout:
 - Genomic DNA Analysis: Extract genomic DNA from expanded clones. Amplify the targeted region by PCR and sequence the product (Sanger sequencing) to confirm insertions/deletions (indels).
 - Western Blot: Lyse the cells and perform a Western blot using an anti-RORyt antibody to confirm the absence of the RORyt protein.

Protocol 2: Th17 Differentiation and Vimirogant Treatment

Objective: To compare the effect of **Vimirogant hydrochloride** on IL-17A production in wild-type (WT) and RORyt KO cells under Th17 polarizing conditions.

Materials:

- Wild-type and RORyt KO Jurkat or CD4+ T-cells

- Th17 polarizing cytokines: IL-6, TGF- β , IL-23, IL-1 β
- Anti-CD3 and anti-CD28 antibodies
- **Vimirogant hydrochloride**
- DMSO (vehicle control)
- 96-well cell culture plates

Methodology:

- Cell Plating:
 - Plate both WT and RORyt KO cells in a 96-well plate at a density of 1×10^5 cells per well.
- Th17 Polarization:
 - Activate the cells with plate-bound anti-CD3 (1 μ g/mL) and soluble anti-CD28 (1 μ g/mL).
 - Add the Th17 polarizing cytokine cocktail (e.g., IL-6: 20 ng/mL, TGF- β : 5 ng/mL, IL-23: 20 ng/mL, IL-1 β : 20 ng/mL).
- Vimirogant Treatment:
 - Concurrently treat the cells with a dose range of **Vimirogant hydrochloride** (e.g., 0.1 nM to 1 μ M) or DMSO as a vehicle control.
- Incubation:
 - Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

Protocol 3: Functional Readouts and Data Analysis

Objective: To quantify the impact of RORyt knockout and Vimirogant treatment on Th17 cell function.

Materials:

- Human IL-17A ELISA kit
- Flow cytometry antibodies: Anti-CD4, Anti-IL-17A
- Intracellular staining buffer kit
- Protein transport inhibitor (e.g., Brefeldin A)

Methodology:

- IL-17A ELISA:
 - After 72 hours of incubation, collect the cell culture supernatant.
 - Measure the concentration of secreted IL-17A using a commercial ELISA kit according to the manufacturer's instructions.
 - Generate dose-response curves for Vimirogant in both WT and RORyt KO cells and calculate IC50 values.
- Intracellular Staining for IL-17A (Flow Cytometry):
 - In the final 4-6 hours of culture, add a protein transport inhibitor to the cells to allow for intracellular accumulation of IL-17A.
 - Harvest the cells and stain for the surface marker CD4.
 - Fix and permeabilize the cells using an intracellular staining buffer kit.
 - Stain for intracellular IL-17A.
 - Analyze the percentage of IL-17A+ cells within the CD4+ population using a flow cytometer.

Data Presentation and Expected Results

The quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of **Vimirogant Hydrochloride** on IL-17A Secretion

Cell Line	Treatment	IL-17A Concentration (pg/mL) ± SD	% Inhibition	IC50 (nM)
Wild-Type	Vehicle (DMSO)	Value	0%	\multirow{2}{}{ <i>e.g., 18 nM</i> [1]}
Vimirogant (1 μM)	Value	Value		
RORyt KO	Vehicle (DMSO)	Value	0%	\multirow{2}{}{ <i>{Not Applicable}</i> }
Vimirogant (1 μM)	Value	Value		

Expected Outcome:

- Wild-Type Cells: Vimirogant will show a dose-dependent inhibition of IL-17A secretion with a potent IC50 value.[1]
- RORyt KO Cells: IL-17A secretion will be drastically reduced or absent even in the vehicle-treated group. Vimirogant treatment will have no significant further effect, demonstrating that its inhibitory action is dependent on the presence of RORyt.

Table 2: Effect of **Vimirogant Hydrochloride** on Th17 Population

Cell Line	Treatment	% of IL-17A+ Cells ± SD
Wild-Type	Vehicle (DMSO)	Value
Vimirogant (1 μM)	Value	
RORyt KO	Vehicle (DMSO)	Value
Vimirogant (1 μM)	Value	

Expected Outcome:

- Wild-Type Cells: Vimirogant will significantly reduce the percentage of IL-17A positive cells.

- RORyt KO Cells: The percentage of IL-17A positive cells will be minimal at baseline and will not be further reduced by Vimirogant.

Conclusion

The successful execution of these protocols should demonstrate that the genetic ablation of RORyt phenocopies the inhibitory effect of **Vimirogant hydrochloride** on Th17 differentiation and function. A loss of Vimirogant's activity in the RORyt knockout cells provides strong evidence that RORyt is the bona fide pharmacological target of this compound. This CRISPR-Cas9 based approach offers a robust and precise method for target validation in drug discovery.[9]

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